

# Validating GSK1362: A Comparative Guide to its Inverse Agonist Activity on Bmal1 Transcription

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1362

Cat. No.: B15602327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK1362**, a selective inverse agonist of the nuclear receptor REV-ERB, and its regulatory effects on Bmal1 transcription. By examining experimental data and detailed methodologies, this document serves as a resource for researchers investigating the circadian clock and developing therapeutics targeting this pathway. We will compare the activity of **GSK1362** with known REV-ERB agonists—SR9009, SR9011, and GSK4112—to highlight their opposing effects on the transcriptional regulation of Bmal1, a core component of the mammalian circadian clock.

## The REV-ERB/BMAL1 Axis: A Key Regulator of Circadian Rhythm

The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in a 24-hour cycle. At the molecular level, this rhythm is driven by a series of transcriptional-translational feedback loops. A key regulatory axis within this clockwork involves the nuclear receptor REV-ERB $\alpha$  and the transcription factor BMAL1.

BMAL1, in a heterodimer with CLOCK, is a primary driver of the positive limb of the circadian feedback loop, activating the transcription of numerous clock-controlled genes. REV-ERB $\alpha$ , whose expression is also driven by the CLOCK:BMAL1 heterodimer, functions as a transcriptional repressor. It binds to ROR response elements (ROREs) in the promoter regions of target genes, including Bmal1 itself, thereby inhibiting their transcription. This inhibitory

action of REV-ERB $\alpha$  on Bmal1 forms a crucial negative feedback loop that contributes to the precision and stability of the circadian oscillator.

Inverse agonists of REV-ERB, such as **GSK1362**, function by disrupting the interaction between REV-ERB $\alpha$  and its co-repressors (e.g., NCoR1). This disruption alleviates the transcriptional repression of REV-ERB $\alpha$ 's target genes, leading to an increase in their expression. Conversely, agonists of REV-ERB, such as SR9009 and SR9011, enhance the recruitment of co-repressors to REV-ERB $\alpha$ , thereby strengthening its repressive activity and leading to a decrease in the transcription of target genes like Bmal1.

Diagram of the REV-ERB $\alpha$ /BMAL1 Signaling Pathway





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Validating GSK1362: A Comparative Guide to its Inverse Agonist Activity on Bmal1 Transcription]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602327#validating-the-inverse-agonist-activity-of-gsk1362-on-bmal1-transcription>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)